molecular formula C8H5F3O2 B1303385 3,4,5-Trifluorophenylacetic acid CAS No. 209991-62-8

3,4,5-Trifluorophenylacetic acid

Cat. No. B1303385
CAS RN: 209991-62-8
M. Wt: 190.12 g/mol
InChI Key: PQGPUBAARWWOOP-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylacetic Acid is a valuable intermediate for preparing various pharmacologically active compounds . It is used in the preparation of Pteridinone compounds for the treatment of cellular proliferative disorders .


Synthesis Analysis

The synthesis of 3,4,5-Trifluorophenylacetic acid is associated with the preparation of sitagliptin phosphate . The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials . Other alternative asymmetric hydrogenation of β-ketomide routes for the synthesis of sitagliptin were found .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluorophenylacetic acid is C8H5F3O2 . The molecular weight is 190.12 g/mol . The InChI code is 1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trifluorophenylacetic acid include a molecular weight of 190.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 190.02416388 g/mol .

Scientific Research Applications

Inhibitors of Steroid Sulfatase

3,4,5-Trifluorophenylacetic acid is used in the synthesis of fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives, which act as novel inhibitors of steroid sulfatase. This enzyme is crucial in the biosynthesis of steroids, and its inhibition can be beneficial in treating hormone-dependent diseases like breast cancer .

Proteomics Research

This compound is also a specialty product for proteomics research applications. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s properties may aid in the identification and analysis of proteins within biological samples .

Organofluorine Chemistry

In organofluorine chemistry, 3,4,5-Trifluorophenylacetic acid is valuable due to its trifluoromethyl group. This group can significantly alter the chemical and physical properties of molecules, making them useful for various applications, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(3,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPUBAARWWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380725
Record name 3,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorophenylacetic acid

CAS RN

209991-62-8
Record name 3,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 209991-62-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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